Boron trifluoride ethanol

Description

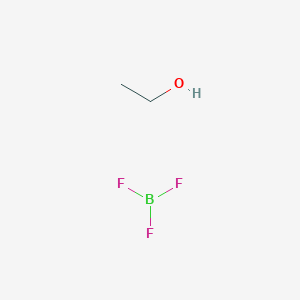

Structure

2D Structure

Properties

Molecular Formula |

C2H6BF3O |

|---|---|

Molecular Weight |

113.88 g/mol |

IUPAC Name |

ethanol;trifluoroborane |

InChI |

InChI=1S/C2H6O.BF3/c1-2-3;2-1(3)4/h3H,2H2,1H3; |

InChI Key |

JXYQFUKJZRPXCZ-UHFFFAOYSA-N |

SMILES |

B(F)(F)F.CCO |

Canonical SMILES |

B(F)(F)F.CCO |

Origin of Product |

United States |

Synthesis and Isolation Methodologies for Boron Trifluoride Alcohol Adducts

Preparation of Stoichiometric Boron Trifluoride-Ethanol Adducts

The formation of stable, stoichiometric adducts between boron trifluoride and ethanol (B145695) can be achieved through two primary routes: the direct reaction of the component species or the generation from a precursor Lewis acid complex via ligand exchange.

Direct Complexation of Boron Trifluoride with Ethanol

The most direct method for preparing the boron trifluoride-ethanol adduct involves the reaction of gaseous boron trifluoride (BF₃) with anhydrous ethanol. This process is analogous to the well-established synthesis of other boron trifluoride complexes, such as boron trifluoride diethyl etherate. google.com In this reaction, the lone pair of electrons on the oxygen atom of the ethanol molecule coordinates with the electron-deficient boron atom of BF₃, which acts as a potent Lewis acid. reddit.com

The formation of the adduct is a rapid acid-base reaction, resulting in a stable, handleable liquid complex. google.comrsc.org This method circumvents the need for precursor complexes but requires specialized equipment for handling gaseous, toxic, and highly reactive boron trifluoride. google.com The resulting complex, often formulated as BF₃·EtOH, is a key reagent and catalyst in various chemical transformations, including esterification and transesterification. heyigasglobal.com

Generation of Boron Trifluoride-Alcohol Adducts from Precursor Lewis Acid Complexes

An alternative and often more convenient laboratory-scale synthesis involves the use of a stable, commercially available precursor, most commonly boron trifluoride diethyl etherate (BF₃·OEt₂). wikipedia.org In this method, the more weakly bound diethyl ether ligand is displaced by ethanol in a ligand exchange or substitution reaction. google.com The equilibrium for this reaction favors the formation of the more stable alcohol adduct.

BF₃·OEt₂ + EtOH ⇌ BF₃·EtOH + Et₂O

This approach is widely employed for the in situ generation of the boron trifluoride-alcohol catalyst system for reactions such as esterification. medcraveonline.com The reaction involves the rapid, initial formation of a 1:1 alcohol-boron trifluoride adduct. rsc.org Kinetic studies on the addition of alcohols to ketenes in the presence of boron trifluoride have allowed for the determination of the formation constants (K) for these adducts, providing quantitative insight into their stability. rsc.org

| Alcohol | Formation Constant (K) / l mol⁻¹ |

|---|---|

| t-Butyl alcohol | >1000 |

| Ethanol | 320 ± 50 |

| Methanol (B129727) | 300 ± 50 |

| Phenylmethanol | 80 ± 20 |

| 2-Chloroethanol | 65 ± 15 |

Development of Supported and Recyclable Boron Trifluoride-Alcohol Catalyst Systems

To enhance the utility of boron trifluoride-alcohol catalysts, particularly in industrial applications, significant research has focused on developing systems that are easily separable from the reaction mixture and can be recycled. This is achieved by immobilizing the Lewis acid on solid supports or by using polyhydric alcohols that alter the physical properties of the resulting adduct.

Immobilization of Boron Trifluoride on Polymeric Supports for Alcohol Complexation

Heterogeneous catalysts can be prepared by immobilizing boron trifluoride onto polymeric backbones. These solid-supported Lewis acids offer simplified purification, as they can be removed from a reaction mixture by simple filtration.

One approach involves forming a stable complex between boron trifluoride and a cross-linked polystyrene resin. For instance, polystyrene cross-linked with 7.8% divinylbenzene (B73037) has been shown to form a stable complex with BF₃ in chloroform. Another effective support is a cross-linked polystyrene-4-vinylpyridine resin. These polymer-supported BF₃ systems can then be used to catalyze conversions of various substrates with alcohols.

| Polymeric Support | Description | Boron Content (%) |

|---|---|---|

| Polystyrene (7.8% divinylbenzene cross-linked) | Forms a stable complex with BF₃ in chloroform. | 0.11% |

| Polystyrene-4-vinylpyridine (2-2.5% pyridine (B92270) rings) | Forms a stable complex with BF₃. | 1.04% |

Formation of Recyclable Boron Trifluoride-Polyhydric Alcohol Adducts

A distinct strategy for creating a recyclable catalyst involves the use of polyhydric alcohols—alcohols containing multiple hydroxyl groups. When these alcohols, such as polyvinyl alcohol (a polymeric polyhydric alcohol), are saturated with boron trifluoride, they form stable adducts that can function as effective catalysts.

These adducts often have different solubility profiles or physical states compared to the reaction products, facilitating their recovery and recycling. For example, a method for removing and recovering spent boron trifluoride catalyst from organic liquids involves contacting the liquid with particulate polyvinyl alcohol. The polymer adsorbs the BF₃, which can later be desorbed by heating under reduced pressure and recycled. This approach is valuable in processes like olefin polymerization and alkylations, reducing the amount of boron and fluoride (B91410) waste.

Structural Elucidation and Spectroscopic Characterization of Boron Trifluoride Ethanol Complexes

Spectroscopic Probes for Adduct Geometry and Bonding

Spectroscopy is a cornerstone in the characterization of Lewis acid-base adducts such as the boron trifluoride-ethanol complex. By analyzing the interaction of the complex with electromagnetic radiation, detailed information regarding its geometry, bond strength, and the distribution of electrons can be ascertained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating the structure of the boron trifluoride-ethanol complex. ¹H NMR, in particular, offers clear evidence of the electronic environment of the protons within the ethanol (B145695) molecule upon adduct formation.

In studies of a boron trifluoride/ethanol complex catalyst supported on silica, ¹H Magic Angle Spinning (MAS) NMR spectroscopy provided compelling evidence for the formation of a protonated ethanol species. google.com The observed chemical shifts indicate a significant alteration of the electronic structure of the ethanol molecule upon interaction with the supported boron trifluoride center. google.com The data suggests the formation of a complex best described as [SiOBF₃]⁻[EtOH₂]⁺, where the ethanol is protonated. google.com

The key ¹H NMR resonances observed for this supported complex are detailed in the table below. google.com

| Assigned Proton | Chemical Shift (ppm) | Interpretation |

| CH₃ (Methyl) | 1.34 | Consistent with the methyl group of an ethanol moiety. google.com |

| CH₂ (Methylene) | 4.01 | Corresponds to the methylene (B1212753) group of the ethanol moiety. google.com |

| OH₂⁺ (Protonated Hydroxyl) | 8.16 | A significant downfield shift indicative of the protonated hydroxyl group of ethanol, suggesting strong Brønsted acidity. google.com |

The pronounced downfield shift of the hydroxyl proton to 8.16 ppm is particularly informative, as it points towards the generation of a highly acidic proton, effectively forming a protonated ethanol cation. google.com This observation is crucial for understanding the Brønsted acidity of catalyst systems derived from this complex. google.com Further studies using ¹³C-NMR have been employed to confirm the stability of boron trifluoride-alkanol complexes, showing that the catalyst can be recovered after reaction with its core structure intact.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint of the boron trifluoride-ethanol adduct by probing the vibrational modes of its constituent bonds. The formation of the dative bond between the oxygen of ethanol and the boron of BF₃ induces significant and predictable changes in the vibrational spectra of both molecules.

Upon complexation, the high D₃h symmetry of free, planar BF₃ is reduced to C₃v symmetry in the pyramidal adduct. This change in symmetry has distinct spectroscopic consequences. For instance, the symmetric B-F stretching mode, which is Raman-active but IR-inactive in free BF₃, becomes IR-active in the complex. Concurrently, shifts in the asymmetric B-F stretching frequencies are expected.

Similarly, the coordination of the ethanol's hydroxyl group to the boron atom affects the O-H bond. A noticeable shift in the O-H stretching frequency is anticipated, reflecting the change in bond strength and electronic environment. The C-O stretching frequency is also expected to be altered. While specific spectral data for the isolated BF₃-ethanol adduct is not extensively detailed in the literature, the principles of these shifts are well-established. Techniques such as Fourier Transform Infrared (FTIR) spectroscopy have been utilized to monitor the presence and desorption of ethanol from catalyst systems containing the complex. google.com

The table below outlines the expected changes in key vibrational modes upon the formation of the BF₃-ethanol complex.

| Vibrational Mode | Free Molecule | Expected Change in Complex | Reason for Change |

| B-F Symmetric Stretch | IR-inactive, Raman-active | Becomes IR-active | Reduction of symmetry from D₃h to C₃v. |

| B-F Asymmetric Stretch | IR and Raman-active | Shift to lower frequency | Lengthening and weakening of B-F bonds upon rehybridization of boron. |

| O-H Stretch (Ethanol) | IR and Raman-active | Shift to lower frequency (red-shift) | Weakening of the O-H bond due to electron donation from oxygen to boron. |

| C-O Stretch (Ethanol) | IR and Raman-active | Shift to higher frequency (blue-shift) | Strengthening of the C-O bond. |

Computational Chemistry and Theoretical Modeling of Boron Trifluoride-Alcohol Interactions

To complement experimental data, computational chemistry offers profound insights into the nature of the boron trifluoride-alcohol interaction. Theoretical models can elucidate the electronic structure, energetics of complexation, and factors governing the stability of the adduct with high precision.

Density Functional Theory (DFT) has emerged as a primary computational tool for investigating the properties of Lewis acid-base complexes. DFT calculations can accurately predict the optimized geometry, electronic structure, and the energetics of the interaction between boron trifluoride and alcohols like ethanol.

Computational studies on related systems, such as the interaction of boron trifluoride etherate with alcohol functionalities, have been performed to determine the geometry and relative energies of reaction intermediates. acs.org These studies often employ basis sets like 6-31G* to model the electronic distribution and calculate energy profiles. acs.org For the BF₃-ethanol complex, DFT calculations would focus on several key areas:

Optimized Geometry: Determining the precise bond lengths (B-O, B-F, O-H, C-O) and angles of the adduct in its lowest energy state. A lengthening of the B-F bonds and a change in the F-B-F angle from 120° towards the tetrahedral angle of 109.5° is expected.

Complexation Energetics: Calculating the binding energy of the complex by comparing the total electronic energy of the adduct with the sum of the energies of the isolated BF₃ and ethanol molecules. This value quantifies the stability of the dative B-O bond.

Electronic Structure: Analyzing the charge distribution (e.g., using Natural Bond Orbital analysis) to quantify the extent of electron transfer from the oxygen atom to the boron atom.

The key parameters derived from a DFT analysis are summarized in the following table.

| Parameter | Description | Significance |

| Complexation Energy (ΔE) | The energy released upon formation of the adduct from its constituent molecules. | Quantifies the thermodynamic stability of the B-O dative bond. |

| B-O Bond Length | The calculated distance between the boron and oxygen atoms. | Provides a direct measure of the primary intermolecular interaction distance. |

| B-F Bond Lengths | The calculated distances between the boron and fluorine atoms in the complex. | Shows the effect of coordination on the BF₃ moiety; expected to increase. |

| F-B-F Angles | The calculated angles between the fluorine atoms. | Indicates the degree of pyramidalization of the BF₃ unit upon adduct formation. |

| Atomic Charges | The calculated partial charges on each atom (B, O, F, H, C). | Reveals the extent and nature of charge transfer in the Lewis acid-base interaction. |

The stability of the boron trifluoride-ethanol complex is governed by the strength of the intermolecular dative bond formed between the Lewis basic oxygen atom of ethanol and the electron-deficient boron atom of BF₃. wikipedia.org This interaction is strong enough to cause a rehybridization of the boron atom, shifting its geometry from trigonal planar to a more pyramidal, pseudo-tetrahedral arrangement. wikipedia.org

The stability and reactivity of BF₃ adducts are subjects of considerable interest. It has been proposed that the Lewis acidity of boron trihalides follows the trend BF₃ < BCl₃ < BBr₃, which is counterintuitive based on electronegativity. wikipedia.org One explanation for the relatively lower-than-expected acidity of BF₃ is the comparative weakness of the sigma bond formed in its adducts (F₃B-L). wikipedia.org

The stability of the BF₃-ethanol complex is not absolute and is influenced by external conditions such as temperature and the surrounding chemical environment. A less stable adduct may exhibit higher reactivity in catalytic applications because the boron trifluoride is more readily available to interact with a substrate. Conversely, a highly stable adduct requires more energy for dissociation, potentially leading to lower reactivity under identical conditions. Computational studies are invaluable in this regard, as they can calculate the relative energy barriers for dissociation versus participation in a chemical reaction, thereby predicting the likely reaction pathways. acs.org

Mechanistic Pathways and Catalytic Principles of Boron Trifluoride Ethanol in Organic Reactions

Lewis Acid-Base Interactions and Substrate Activation by Boron Trifluoride-Ethanol

The catalytic cycle of boron trifluoride-ethanol begins with its interaction with a substrate, a process governed by the principles of Lewis acid-base chemistry. The electron-deficient boron atom in boron trifluoride acts as a potent Lewis acid, readily accepting an electron pair from a Lewis base, such as the oxygen atom of an alcohol or other functional groups.

The Lewis acidity of boron trihalides (BX₃) is a topic of significant interest, as it displays a trend that is counterintuitive to simple electronegativity arguments. Experimentally, the Lewis acidity with respect to strong bases, such as amines or alcohols, increases in the order BF₃ < BCl₃ < BBr₃ < BI₃. unlp.edu.arnih.govchemrxiv.orgnih.gov

This trend is explained by two primary factors:

π-Back-Bonding: In boron trifluoride, the vacant 2p orbital on the boron atom can effectively overlap with the filled 2p orbitals of the highly electronegative fluorine atoms. This interaction, known as pπ-pπ back-bonding, donates electron density from the fluorine atoms back to the boron center, which partially alleviates the boron's electron deficiency and thus reduces its Lewis acidity. chemrxiv.orgquora.comquora.com As the halogen size increases from fluorine to chlorine and bromine, the p-orbitals become larger and more diffuse (3p for Cl, 4p for Br), leading to less effective orbital overlap with boron's 2p orbital and weaker back-bonding. unlp.edu.arquora.com Consequently, the boron center in BCl₃ and BBr₃ is more electron-deficient and a stronger Lewis acid. quora.com

Reorganization Energy: Upon forming an adduct with a Lewis base like ethanol (B145695), the geometry of the boron trihalide changes from trigonal planar (sp²) to tetrahedral (sp³). This reorganization requires energy to lengthen and weaken the B-X bonds. The B-F bond is significantly shorter and stronger than the B-Cl and B-Br bonds. Therefore, more energy is required to distort the BF₃ molecule from its planar geometry, making it a weaker Lewis acid compared to BCl₃ when reacting with strong bases. nih.govnih.govquora.com

When these trihalides form adducts with ethanol, the fundamental Lewis acidity trend is maintained. The interaction with the alcohol oxygen is a classic Lewis acid-base pairing, and the stability of the resulting adduct is influenced by the inherent acidity of the boron center. Thus, the BCl₃-ethanol adduct is a stronger Lewis acidic system than the BF₃-ethanol adduct.

| Boron Trihalide | Lewis Acidity Trend (vs. Strong Bases) | Primary Reason |

|---|---|---|

| Boron trifluoride (BF₃) | Weakest | Strong pπ-pπ back-bonding; high reorganization energy |

| Boron trichloride (B1173362) (BCl₃) | Intermediate | Less effective pπ-pπ back-bonding |

| Boron tribromide (BBr₃) | Stronger | Weaker pπ-pπ back-bonding |

| Boron triiodide (BI₃) | Strongest | Negligible pπ-pπ back-bonding |

One of the most critical roles of the boron trifluoride-ethanol complex in catalysis is the activation of hydroxyl groups. In many reactions, the hydroxyl group (-OH) is a poor leaving group. Boron trifluoride dramatically enhances its leaving ability through coordination. reddit.comresearchgate.net

The mechanism proceeds via the following steps:

Lewis Acid-Base Coordination: The oxygen atom of the substrate's hydroxyl group acts as a Lewis base, donating a lone pair of electrons to the electron-deficient boron atom of BF₃. This forms a Lewis acid-base adduct. reddit.comresearchgate.netacs.org

Formation of a Good Leaving Group: This coordination places a positive formal charge on the oxygen atom, creating an alkyloxonium-like ion, [R-O(H)-BF₃]⁻. This complex is a significantly better leaving group than the original hydroxyl group. byjus.comlibretexts.org

Carbocation Generation: The C-O bond is weakened, and the departure of the stable [HO-BF₃]⁻ anion leads to the formation of a carbocation intermediate. reddit.combyjus.comnih.gov This carbocation can then undergo various subsequent reactions, such as elimination to form an alkene, rearrangement to a more stable carbocation, or attack by a nucleophile. youtube.com

This activation mechanism is analogous to the protonation of an alcohol by a strong Brønsted acid, which forms an alkyloxonium ion (R-OH₂⁺) that can then leave as a neutral water molecule. libretexts.org The BF₃-ethanol complex can therefore be seen as a source of a "superproton," effectively activating alcohols under conditions where traditional Brønsted acids might be unsuitable.

Kinetic Investigations of Catalytic Pathways

Quantitative kinetic analyses of reactions catalyzed by boron trifluoride-alcohol adducts have provided valuable insights into their mechanisms. For example, in the cationic polymerization of trioxane (B8601419) in ethylene (B1197577) dichloride, the catalytic activity of different BF₃ coordination complexes was studied. The rates of polymerization were found to decrease in the order: BF₃·EtOH > BF₃·AcOH > BF₃·Et₂O. oup.com This indicates that the nature of the Lewis base coordinated to BF₃ has a direct impact on the initiation rate of the polymerization. The study concluded that the initiation step involves the addition of a cation generated from the BF₃ coordination complex to the trioxane monomer. oup.com

Further kinetic studies on the cationic polymerization of 3,3-bis(chloromethyl)oxetane (B146354) catalyzed by gaseous BF₃ with water as a cocatalyst revealed that the reaction is first order with respect to the monomer, the catalyst (BF₃), and the cocatalyst (H₂O) when the H₂O/BF₃ ratio is below 0.5. researchgate.net

A computational study of the BF₃-catalyzed Diels-Alder reaction between butadiene and methyl acrylate (B77674) provided key quantitative data on the effect of the catalyst and solvent. The activation energies (Ea) were calculated for different conditions, demonstrating the profound catalytic effect of BF₃.

| Reaction Conditions | Activation Energy (kcal/mol) | Description |

|---|---|---|

| Non-catalyzed, Gas Phase | 20.68 | Uncatalyzed baseline reaction. |

| Non-catalyzed, Aqueous Solution | 15.71 | Demonstrates the catalytic effect of a polar solvent environment. |

| BF₃-catalyzed, Gas Phase | 15.61 | Shows the Lewis acid catalyst significantly lowers the energy barrier. |

| BF₃-catalyzed, Aqueous Solution | 9.06 | Illustrates the synergistic effect of the BF₃ catalyst and a polar solvent. |

These data quantitatively show that the BF₃ catalyst lowers the activation energy by 6.65 kcal/mol in an aqueous solution. smu.edu The primary effect of the catalyst is to increase the mutual polarization and charge transfer between the reacting species, which facilitates the approach of the diene and dienophile and lowers the energy of the transition state. smu.edu

While specific experimental KIE studies on reactions catalyzed by the BF₃-ethanol complex are not widely reported, the principles of KIE provide a powerful framework for mechanistic investigation. A kinetic isotope effect is observed when an atom in a reactant is replaced by one of its isotopes, leading to a change in the reaction rate. wikipedia.org This effect is most pronounced for hydrogen, where replacing protium (B1232500) (¹H) with deuterium (B1214612) (²H or D) doubles the atomic mass. wikipedia.org

Primary KIE: A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. For a C-H bond cleavage, the ratio of the rate constants (kH/kD) is typically in the range of 2-8. libretexts.orgprinceton.edu If a BF₃-ethanol catalyzed reaction, such as an alcohol dehydration, were to proceed through an E2-like mechanism where a C-H bond is broken in the slow step, a significant primary KIE would be expected. The absence of such an effect would suggest that C-H bond breaking occurs after the rate-determining step, which is more consistent with an E1 mechanism where the formation of the carbocation is the slow step. princeton.edu

Secondary KIE: A secondary KIE arises when the isotopic substitution is at a position not directly involved in bond-breaking or formation in the rate-determining step. libretexts.org These effects are typically smaller (kH/kD ≈ 0.8–1.4). wikipedia.org For instance, if the hybridization of a carbon atom changes from sp³ to sp² in the transition state, a normal secondary KIE (kH/kD > 1) is often observed. Conversely, a change from sp² to sp³ can result in an inverse secondary KIE (kH/kD < 1). This could be used to probe the transition state structure in reactions like BF₃-catalyzed additions to carbonyls.

One relevant study on the complexation of BF₃ with benzaldehyde (B42025) found a 1.28-fold preference for BF₃ bonding to deuterated benzaldehyde (benzaldehyde-D) over the standard protio-benzaldehyde. researchgate.net This demonstrates that isotopic substitution can influence even the initial equilibrium steps of a catalyzed reaction.

Influence of Solvation and Co-catalyst Effects on Boron Trifluoride-Ethanol Reactivity

The reactivity of the BF₃-ethanol complex is not solely dependent on its intrinsic properties but is also heavily influenced by the surrounding solvent and the presence of co-catalysts.

The solvent plays a crucial role in mediating Lewis acid-catalyzed reactions. The polarity and coordinating ability of the solvent can significantly alter catalytic activity. chemrxiv.orgresearchgate.net As shown in the Diels-Alder reaction data, a polar solvent like water can lower the activation energy even without a Lewis acid catalyst. smu.edu When combined with the BF₃ catalyst, the effect is synergistic. The polar solvent environment enhances the polarization and charge transfer between reactants and can stabilize charged intermediates or transition states through interactions like hydrogen bonding, further reducing the activation energy. smu.edumdpi.com However, strongly coordinating solvents (e.g., ethers, nitriles) can also compete with the substrate for the Lewis acid, potentially inhibiting the reaction by reducing the concentration of the active catalyst-substrate complex. chemrxiv.orgresearchgate.net

Co-catalysts are often essential for the activity of BF₃. In many polymerizations, a proton source, or "protogen," such as water or an alcohol, is required for initiation. researchgate.net For instance, in the polymerization of 2-butene, the reaction is first order in both free BF₃ and the BF₃-methanol complex, indicating that both species are involved in the catalytic cycle. researchgate.net Similarly, in Friedel-Crafts reactions, a co-catalyst like water or HF can act as a Brønsted acid that protonates the substrate (e.g., an alkyl fluoride), which is then activated by the Lewis acid BF₃. rsc.orgrsc.org This dual activation, involving both a Brønsted acid and a Lewis acid, generates a highly electrophilic species that can readily react with an aromatic ring. The HF/BF₃ system, in particular, is considered a superacid capable of activating even relatively inert substrates. rsc.org

Applications of Boron Trifluoride Ethanol Complexes in Advanced Organic Synthesis

Catalysis of Carbon-Carbon Bond Forming Reactions

The construction of carbon-carbon bonds is a fundamental pursuit in organic synthesis. Boron trifluoride-ethanol complexes have proven to be valuable catalysts in several key reactions that achieve this goal, facilitating the formation of new bonds with high efficiency.

The Friedel-Crafts reactions are cornerstone methods for attaching alkyl and acyl groups to aromatic rings. Boron trifluoride, often in the form of its etherate or alcohol complexes, serves as a powerful Lewis acid catalyst in these electrophilic aromatic substitution reactions. By coordinating to the alkyl or acyl halide, or anhydride, the boron trifluoride complex enhances the electrophilicity of the carbon center, thereby activating it for attack by the electron-rich aromatic ring.

In Friedel-Crafts alkylation, the boron trifluoride-ethanol complex can facilitate the reaction between an aromatic compound and an alkyl halide. However, a notable drawback of this method is the potential for carbocation rearrangements, which can lead to a mixture of products. Polyalkylation is another common side reaction, as the introduction of an electron-donating alkyl group activates the aromatic ring for further substitution.

Friedel-Crafts acylation, on the other hand, is generally more straightforward and less prone to rearrangements. The use of boron trifluoride complexes with acylating agents like acyl halides or anhydrides leads to the formation of aryl ketones. A key advantage of acylation is that the resulting acyl group is deactivating, which prevents further substitution on the aromatic ring, thus avoiding polyacylation. The boron trifluoride catalyst is essential for activating the acylating agent to generate the acylium ion, the active electrophile in the reaction.

Table 1: Examples of Friedel-Crafts Reactions Catalyzed by Boron Trifluoride Complexes

| Aromatic Substrate | Alkylating/Acylating Agent | Product | Reference |

|---|---|---|---|

| Benzene | Isobutylbenzene & Acetic Anhydride | 4-Isobutylacetophenone | youtube.com |

| Indole | Acetic Anhydride | 3-Acetylindole | |

| Toluene | Benzyl Chloride | Benzyltoluene |

Note: The table provides illustrative examples and is not exhaustive.

Boron trifluoride-ethanol complexes are effective catalysts for the addition of alcohols to activated unsaturated systems, most notably ketenes. The kinetics and mechanism of the boron trifluoride-catalyzed additions of various alcohols, including ethanol (B145695), to dimethylketene (B1620107) have been studied. uhamka.ac.id The reaction proceeds through the rapid initial formation of a 1:1 alcohol-boron trifluoride adduct. uhamka.ac.id This adduct then acts as a proton donor, transferring a proton to the ketene in the rate-determining step of the addition. uhamka.ac.id

The reactivity of the alcohol-boron trifluoride adduct is influenced by the acidity of the alcohol; more acidic alcohols lead to a faster reaction with the ketene. uhamka.ac.id While the addition of boron trifluoride significantly catalyzes the addition of ethanol to dimethylketene, its effect on diphenylketene is inhibitory due to the relative unreactivity of the alcohol-boron trifluoride adduct with this particular ketene. uhamka.ac.id

Boron trifluoride etherate, a closely related and often interchangeably used complex, is a highly effective reagent for promoting both intramolecular and intermolecular cyclization reactions. These reactions are crucial for the synthesis of various cyclic and polycyclic compounds, including natural products. The strong Lewis acidity of boron trifluoride facilitates the formation of cationic intermediates that can then undergo cyclization.

An example of its application is in cascade cyclizations, where a series of bond-forming events occur in a single synthetic operation. For instance, boron trifluoride etherate has been used to mediate the cascade cyclization of epoxides, leading to the efficient formation of tricyclic systems. libretexts.orgmedcraveonline.com In these reactions, the Lewis acid promotes the opening of the epoxide ring to generate a carbocation, which then initiates the cyclization cascade.

Boron trifluoride etherate has also been employed in Nazarov cyclizations, which involve the 4π-electrocyclic ring closure of divinyl ketones to form cyclopentenones. Furthermore, it has been utilized in the cyclization of alkenyl alcohols to form oxacycles, demonstrating its utility in the synthesis of heterocyclic compounds.

Table 2: Examples of Cyclization Reactions Promoted by Boron Trifluoride Etherate

| Starting Material | Reaction Type | Product | Reference |

|---|---|---|---|

| Geranylated Epoxide | Cascade Cyclization | Hexahydroxanthene derivative | libretexts.orgmedcraveonline.com |

| Divinyl Ketone | Nazarov Cyclization | Cyclic Ketone | nih.gov |

| N-phenylanthranilic acid derivatives | Intramolecular Acylation | Acridones | researchgate.net |

Note: The table provides illustrative examples and is not exhaustive.

Promotion of Diverse Functional Group Interconversions

Beyond the formation of carbon-carbon bonds, boron trifluoride-ethanol complexes are instrumental in a variety of functional group interconversions, showcasing their broad utility in organic synthesis.

Boron trifluoride-alcohol complexes, including the ethanol and methanol (B129727) variants, are highly efficient catalysts for the esterification of carboxylic acids and the transesterification of esters. nih.gov These reagents offer a convenient and rapid method for the preparation of esters under mild conditions. The reaction is often nearly instantaneous or requires only a few minutes of reflux.

The mechanism of esterification involves the coordination of the Lewis acidic boron trifluoride to the carbonyl oxygen of the carboxylic acid. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (ethanol). The subsequent loss of water, driven by the formation of a stable boron-oxygen bond, yields the ester. In transesterification, a similar activation of the ester carbonyl facilitates the exchange of the alcohol moiety.

A significant advantage of using boron trifluoride-based catalysts is their ability to effect esterification in the presence of other sensitive functional groups. They have been successfully used for the esterification of a wide range of substrates, including aromatic, heterocyclic, and unsaturated acids. nih.gov

Table 3: Esterification of Various Acids using Boron Trifluoride-Alcohol Reagents

| Carboxylic Acid | Alcohol | Product | Reference |

|---|---|---|---|

| p-Aminobenzoic Acid | Ethanol | Ethyl p-aminobenzoate | nih.gov |

| Fatty Acids (C8-C24) | Methanol | Fatty Acid Methyl Esters | |

| Aromatic Carboxylic Acids | Ethanol | Ethyl Aromatic Esters |

Note: The table provides illustrative examples and is not exhaustive.

The selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones is a fundamental transformation in organic synthesis. While a vast array of reagents and catalytic systems have been developed for this purpose, the use of a boron trifluoride-ethanol complex as the primary catalytic system for this specific transformation is not widely documented in the scientific literature based on available research.

Typically, selective alcohol oxidations are carried out using chromium-based reagents (e.g., PCC, PDC), manganese dioxide, hypervalent iodine compounds (e.g., Dess-Martin periodinane), or through catalytic methods involving transition metals or nitroxyl radicals like TEMPO. Boron trifluoride and its complexes are primarily recognized for their role as Lewis acids in promoting reactions that proceed through carbocationic intermediates or by activating carbonyl groups and other Lewis basic sites. While boron trifluoride etherate can be involved in hydroboration-oxidation reactions to convert alkenes to alcohols, its direct and selective use in the subsequent oxidation of these alcohols to aldehydes and ketones is not a standard application. nih.gov Therefore, this particular application of the boron trifluoride-ethanol complex is not a well-established method in advanced organic synthesis.

Regioselective Cleavage and Rearrangement of Epoxides and Ethers

The boron trifluoride-ethanol complex is a versatile Lewis acid catalyst employed in the regioselective cleavage and rearrangement of epoxides and ethers. Its efficacy stems from the ability of the boron center to coordinate with the oxygen atom of the epoxide or ether, facilitating ring-opening or cleavage.

In the case of epoxides, the complex promotes ring-opening by attacking one of the carbon atoms of the epoxide ring. The regioselectivity of this attack is influenced by both electronic and steric factors. For instance, in unsymmetrical epoxides, the nucleophile preferentially attacks the more substituted carbon atom, leading to the formation of the corresponding β-alkoxy alcohol. However, the regioselectivity can be directed by the nature of the substituents on the epoxide ring and the reaction conditions.

A notable application of this methodology is in the stereospecific rearrangement of chiral epoxy ethers. Treatment of enantiopure benzyl-type ethers of arylglycidols with boron trifluoride etherate, a related complex, at low temperatures can lead to stereospecific rearrangements of the Friedel-Crafts type. nih.gov The outcome of these reactions is dependent on the substitution pattern of the benzyl ether. nih.gov

Similarly, the boron trifluoride-ethanol complex can effect the cleavage of ethers. The reaction proceeds via the formation of an oxonium ion intermediate, which is then susceptible to nucleophilic attack. This methodology is particularly useful for the cleavage of dialkyl ethers. organic-chemistry.org The regioselectivity of ether cleavage can be controlled by using mixed boron trihalides, which form heteroleptic complexes that are the active agents for ether cleavage. organic-chemistry.org

Deprotection Strategies for Alcohol and Phenol Protecting Groups

Silyl ethers, commonly used protecting groups for alcohols, can be cleaved using the boron trifluoride-ethanol complex. masterorganicchemistry.com The Lewis acidic boron atom coordinates to the oxygen of the silyl ether, facilitating the cleavage of the silicon-oxygen bond. This method is advantageous due to its mildness, which allows for the selective deprotection of silyl ethers in the presence of other sensitive functional groups. masterorganicchemistry.com

The complex also demonstrates remarkable selectivity in the deprotection of acetylated amines. researchgate.net For instance, a boron trifluoride-methanol complex has been shown to be highly selective in the deacetylation of acetanilides, exhibiting high sensitivity to the steric hindrance of the substrates. researchgate.net

Furthermore, ether-based protecting groups, such as the tetrahydropyranyl (THP) and methoxymethyl (MOM) ethers, can be removed under the action of the boron trifluoride-ethanol complex. masterorganicchemistry.com The mechanism involves the Lewis acid-assisted cleavage of the ether linkage.

Integration into Organoboron Synthetic Methodologies

The boron trifluoride-ethanol complex plays a significant role in various organoboron synthetic methodologies, which are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. acs.orgdokumen.pub

Facilitation of Hydroboration-Oxidation Sequences

The hydroboration-oxidation reaction is a two-step process that converts alkenes into alcohols with anti-Markovnikov regioselectivity. wvu.eduwikipedia.org Borane (BH3), often used as a complex with tetrahydrofuran (THF), is the key reagent in the hydroboration step. wvu.edulibretexts.org The boron trifluoride-ethanol complex can be involved in the generation of borane in situ.

The use of modified hydroboration reagents, such as 9-borabicyclo[3.3.1]nonane (9-BBN), catecholborane, and disiamylborane, can enhance the selectivity of the reaction. wikipedia.org

Role in the Synthesis of Specific Organoboron Reagents

Boron trifluoride complexes, including the ethanol complex, are instrumental in the synthesis of various organoboron reagents. acs.org These reagents are valuable intermediates in a wide array of organic transformations, including the renowned Suzuki-Miyaura coupling reaction. acs.orgdokumen.pub

Organoboron compounds, such as boronic acids and their esters, are key players in these reactions. acs.org The synthesis of these compounds often involves the reaction of a Grignard or organolithium reagent with a trialkyl borate. Boron trifluoride etherate can be used to prepare diborane in situ for hydroboration reactions, which in turn produce trialkylboranes. These can then be converted to boronic esters.

Furthermore, the Lewis acidity of boron trifluoride complexes can be harnessed to catalyze borylation reactions. nih.gov For instance, the interaction of a diboron reagent, such as bis(pinacolato)diboron (B2pin2), with a Lewis base can generate a nucleophilic boryl species, which can then participate in metal-free borylation reactions of alkynes and alkenes. nih.gov

Emerging Applications and Specialized Synthetic Methods

Beyond its established roles, the boron trifluoride-ethanol complex is finding utility in a range of emerging applications and specialized synthetic methods.

Pechmann Condensation for Coumarin Synthesis

The Pechmann condensation is a classic method for the synthesis of coumarins, which are an important class of heterocyclic compounds with diverse biological and pharmaceutical properties. nih.govresearchgate.net The reaction involves the condensation of a phenol with a β-ketoester under acidic conditions. wikipedia.org

The boron trifluoride-ethanol complex, or more specifically boron trifluoride dihydrate, has been shown to be an effective promoter for the Pechmann condensation. nih.govresearchgate.net It activates the carbonyl group of the β-ketoester, facilitating the initial transesterification with the phenol. wikipedia.org This is followed by an intramolecular electrophilic aromatic substitution (hydroxyalkylation) and subsequent dehydration to form the coumarin ring. nih.govwikipedia.org

The use of boron trifluoride dihydrate as a catalyst offers several advantages, including high yields (98-99%) and milder reaction conditions compared to traditional strong acids like sulfuric acid. nih.govresearchgate.net The reaction is not significantly exothermic, which can be an advantage for industrial applications. nih.gov

| Reactant 1 (Phenol) | Reactant 2 (β-Ketoester) | Catalyst | Product (Coumarin) | Yield (%) | Reference |

| Substituted Phenols | Methyl Acetoacetate | Boron Trifluoride Dihydrate | 4-Methylcoumarin Derivatives | 98-99 | nih.govresearchgate.net |

| Resorcinol | Methyl Acetoacetate | Boron Trifluoride Dihydrate | 7-Hydroxy-4-methylcoumarin | 99 | nih.gov |

Derivatization Applications for Analytical Chemistry, e.g., Carboxylic Acid Analysis by GC

Boron trifluoride-ethanol complex (BF₃·EtOH) serves as a highly effective and widely utilized derivatizing agent in analytical chemistry, particularly for the analysis of carboxylic acids by gas chromatography (GC). The inherent properties of many carboxylic acids, such as high polarity and low volatility, make their direct analysis by GC challenging, often resulting in poor chromatographic peak shape and low sensitivity. Derivatization to their corresponding ethyl esters significantly enhances their volatility and thermal stability, making them amenable to GC analysis.

The BF₃·EtOH complex functions as a potent Lewis acid catalyst in the esterification of carboxylic acids with ethanol. This process, a type of Fischer esterification, involves the protonation of the carboxylic acid's carbonyl group by the catalyst, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by the ethanol molecule leads to the formation of an ethyl ester and water. The reaction is driven to completion by using an excess of the BF₃·EtOH reagent.

Detailed Research Findings

A key application of BF₃·EtOH in analytical chemistry is the derivatization of a wide range of carboxylic acids, including aliphatic, mono-, and di-aromatic acids, for subsequent analysis by advanced techniques such as comprehensive two-dimensional gas chromatography high-resolution mass spectrometry (GC×GC–HRMS). nih.govresearchgate.net Research has focused on optimizing the derivatization procedure to achieve high reaction yields, good repeatability, and low detection limits.

One study systematically optimized a semi-automated BF₃·EtOH derivatization method for the analysis of carboxylic acids in oil-polluted water extracts. nih.govresearchgate.net The optimal conditions were determined to be the addition of 300 μL of BF₃·EtOH to a 200 μL sample, followed by heating at 75 °C for 24 hours. nih.govresearchgate.net This optimized method demonstrated the successful derivatization of a wide range of acidic degradation products from hydrocarbons.

The stability of the resulting ethyl ester derivatives is a critical factor for reliable quantitative analysis. Studies have shown that the derivatives of various aliphatic and aromatic carboxylic acids are stable for at least 12 hours, with relative standard deviations (RSDs) ranging from 2.0% to 10.7%. nih.govresearchgate.net This stability ensures that samples can be prepared in batches and analyzed sequentially without significant degradation of the derivatives.

The repeatability of the derivatization method is another important performance characteristic. For the optimized BF₃·EtOH method, the repeatability was found to be excellent, with RSDs for the derivatization of selected acids ranging from 3.2% to 17.2%. nih.govresearchgate.net

Furthermore, the method has been shown to be highly sensitive, with low detection limits (DL) and limits of quantification (LOQ) achieved for a variety of carboxylic acids. For pure acid standards, the DLs were in the range of 0.53–1.63 parts-per-billion (ppb) and the LOQs were in the range of 0.19–2.51 ppb. nih.govresearchgate.net For matrix-matched acid standards, the DLs were between 0.18–3.41 ppb and the LOQs were between 0.28–5.46 ppb. nih.govresearchgate.net These low detection limits make the BF₃·EtOH derivatization method suitable for the trace analysis of carboxylic acids in complex environmental samples.

Data Tables

Table 1: Optimized Derivatization Conditions for Carboxylic Acid Analysis using BF₃·EtOH

| Parameter | Optimal Condition |

| Reagent Volume | 300 μL BF₃·EtOH per 200 μL sample |

| Reaction Temperature | 75 °C |

| Reaction Time | 24 hours |

Source: nih.govresearchgate.net

Table 2: Performance Data for the BF₃·EtOH Derivatization Method

| Parameter | Value Range |

| Derivative Stability (12h, RSD) | 2.0% – 10.7% |

| Method Repeatability (RSD) | 3.2% – 17.2% |

| Detection Limit (Pure Standards) | 0.53 – 1.63 ppb |

| Limit of Quantification (Pure Standards) | 0.19 – 2.51 ppb |

| Detection Limit (Matrix-Matched Standards) | 0.18 – 3.41 ppb |

| Limit of Quantification (Matrix-Matched Standards) | 0.28 – 5.46 ppb |

Source: nih.govresearchgate.net

Innovations in Catalyst Design and Sustainable Methodologies with Boron Trifluoride Ethanol

Development of Recyclable Boron Trifluoride-Polyhydric Alcohol Adducts for Catalysis

The development of sustainable catalytic systems is a cornerstone of green chemistry, and the recycling of catalysts is a critical aspect of this endeavor. Boron trifluoride (BF3) is a versatile Lewis acid catalyst used in a multitude of organic transformations, but its corrosive nature and difficulty in separation from reaction mixtures pose significant challenges. To address these issues, researchers have explored the formation of adducts between boron trifluoride and polyhydric alcohols, also known as polyols. These adducts can serve as effective and, crucially, recyclable catalysts.

Polyhydric alcohols, such as glycerol, sorbitol, and mannitol, can form stable complexes with boron trifluoride. These adducts often exhibit lower volatility and are less corrosive than free BF3, making them easier and safer to handle. A significant advantage of these adducts is their potential for recovery and reuse. For instance, a glycerol-based ionic liquid incorporating a boron core has been shown to be a highly efficient and reusable promoting medium for the synthesis of quinazolinones. This system allows for the straightforward condensation of carbonyl compounds with 2-aminobenzamide, with the reaction medium being recyclable for several cycles without a significant loss in efficacy researchgate.net.

Another approach to catalyst recycling involves the use of solid adsorbents to recover the boron trifluoride catalyst from the reaction mixture. Polyvinyl alcohol has been demonstrated as an effective adsorbent for both dissolved and complexed boron trifluoride. After the reaction is complete, the liquid product containing the catalyst can be passed through a bed of granular polyvinyl alcohol, which adsorbs the BF3. The boron trifluoride can then be recovered from the polyvinyl alcohol, for example, by heating at a moderate temperature under reduced pressure, and subsequently recycled for use in further catalytic reactions google.com.

The catalytic dehydration of sorbitol to isosorbide, a valuable bio-derived monomer, provides further insight into the development of recyclable catalytic systems. While this process often employs homogeneous acids, research into solid acid catalysts has shown promise for easier separation and reuse. For example, a sulfated zirconia solid acid catalyst has been developed for this transformation. After the reaction, the catalyst can be recovered, dried, and regenerated by heating to remove organic deposits, allowing for its reuse in subsequent batches escholarship.org. Although not a direct BF3-polyol adduct, this work highlights the principles of catalyst design for recyclability in reactions involving polyhydric alcohols.

The following table summarizes the reusability of a glycerol-based ionic liquid with a boron core in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones researchgate.net.

Table 1: Reusability of Glycerol-Based Ionic Liquid with a Boron Core This table is interactive. Users can sort columns by clicking on the headers.

| Cycle | Yield (%) |

|---|---|

| 1 | 95 |

| 2 | 94 |

| 3 | 94 |

| 4 | 92 |

| 5 | 92 |

Strategies for Enhanced Catalytic Efficiency and Product Selectivity

Optimizing the efficiency and selectivity of catalytic processes is paramount for their practical application in organic synthesis. For reactions catalyzed by boron trifluoride and its adducts, such as boron trifluoride-ethanol, several strategies have been developed to enhance catalytic performance and direct the reaction towards the desired products.

One of the most direct approaches to improving catalytic efficiency is the optimization of reaction conditions. Parameters such as temperature, reaction time, and solvent can have a profound impact on the yield and purity of the product. For example, in the boron trifluoride-catalyzed electrophilic aromatic substitution reaction between phenylacetic acid and resorcinol, a study found that the optimal conditions for producing the highest yield of pure product were reacting at 110 °C for 30 minutes eckerd.eduwestmont.edu. Similarly, in the microwave-assisted synthesis of acridones using boron trifluoride etherate, the reaction was most efficient under solvent-free conditions at 150 °C for just one minute rsc.org.

The choice of solvent can also play a critical role in the outcome of a reaction. In some cases, the use of a co-catalyst or an activator can significantly boost the catalytic activity. For instance, in the polymerization of norbornene, boron trifluoride etherate acts as an activator for a bis(acetylacetonate)palladium precursor, leading to a highly active catalyst system researchgate.net. The interaction between boron trifluoride and co-catalysts, such as alkyl fluorides, has been investigated to understand the formation of catalytically active species rsc.org.

Product selectivity is another key aspect that can be controlled through various strategies. The inherent structure of the substrates, including the presence and position of functional groups, can direct the regioselectivity of a reaction. In the ethylation of aryl alcohols using boron trifluoride etherate, the reaction tolerates a range of functional groups; however, the presence of ortho-amino or nitro groups can significantly reduce the yield due to chelation with the catalyst nih.gov. Ligand design is a powerful tool for controlling selectivity in metal-catalyzed reactions, and similar principles can be applied to Lewis acid catalysis. By modifying the steric and electronic properties of the ligands or, in this case, the alcohol component of the BF3 adduct, it may be possible to influence the stereoselectivity or regioselectivity of the reaction.

The following table presents data on the optimization of reaction conditions for the synthesis of 1-(2,4-dihydroxyphenyl)-2-phenylethanone (B160754) catalyzed by boron trifluoride, highlighting the effect of time and temperature on product yield westmont.edu.

Table 2: Effect of Reaction Time and Temperature on Product Yield This table is interactive. Users can sort columns by clicking on the headers.

| Time (minutes) | Temperature (°C) | Yield (%) |

|---|---|---|

| 30 | 110 | High |

| 60 | 110 | Moderate |

| 90 | 110 | High |

| 120 | 110 | Moderate |

| 180 | 110 | Low |

| 90 | Room Temp (~20) | No Product |

| 90 | 60 | No Product |

| 90 | 126 (reflux) | High |

Polymeric Supported Boron Trifluoride-Ethanol Analogues for Heterogeneous Catalysis

The immobilization of homogeneous catalysts onto solid supports to create heterogeneous catalysts is a widely adopted strategy to simplify catalyst separation and recycling, thereby enhancing the sustainability of chemical processes. Boron trifluoride and its alcohol adducts can be effectively supported on various polymers, leading to stable and reusable catalysts.

Cross-linked polystyrene, particularly polystyrene-divinylbenzene (PS-DVB), is a common and versatile support for catalysts due to its chemical inertness and tunable physical properties datapdf.commdpi.comnih.govmdpi.com. Boron trifluoride can be complexed with functionalized polystyrene. For example, a stable complex can be formed between boron trifluoride and polystyrene-4-vinylpyridine resins. These supported catalysts have been shown to be effective in various reactions, such as the conversion of aromatic aldehydes, ketones, and acids with alcohols into their corresponding acetals, ketals, and esters researchgate.net. The reactivity of these polymer-supported catalysts can be influenced by the structure of the alcohol used in the reaction researchgate.net.

Another effective polymeric support for boron trifluoride is polyvinylpolypyrrolidone (PVPP). The resulting PVPP-BF3 complex is a stable, non-corrosive, and high-loading solid Lewis acid catalyst ijcce.ac.iracademie-sciences.fracademie-sciences.frresearchgate.net. This heterogeneous catalyst has demonstrated high efficiency in a range of reactions, including the oxidation of aldehydes to carboxylic acids and esters, and the acylation of alcohols and phenols ijcce.ac.iracademie-sciences.fr. A significant advantage of the PVPP-BF3 catalyst is its reusability. It can be recovered by simple filtration and reused for multiple reaction cycles with only a gradual decrease in activity. Furthermore, the catalytic activity can be regenerated by treating the recovered polymer with fresh boron trifluoride etherate ijcce.ac.iracademie-sciences.fr.

The development of these polymer-supported boron trifluoride systems provides a practical approach to overcoming the challenges associated with homogeneous BF3 catalysis. By anchoring the Lewis acid to a solid support, these catalysts offer the benefits of easy separation, reduced corrosion, and enhanced stability, making them attractive for industrial applications.

The following table illustrates the reusability of a polyvinylpolypyrrolidone-supported boron trifluoride (PVPP-BF3) catalyst in the oxidation of benzaldehyde (B42025) to benzoic acid ijcce.ac.ir.

Table 3: Reusability of PVPP-BF3 Catalyst This table is interactive. Users can sort columns by clicking on the headers.

| Cycle | Yield of Benzoic Acid (%) |

|---|---|

| 1 | 98 |

| 2 | 90 |

| 3 | 80 |

| 4 | 73 |

Future Perspectives and Emerging Research Avenues for Boron Trifluoride Ethanol

Exploration of Novel Reaction Spaces and Substrate Scope in Catalytic Applications

The ongoing relevance of the boron trifluoride-ethanol complex is driven by its ability to catalyze a diverse array of organic reactions. heyigasglobal.com Future research is centered on pushing the boundaries of its catalytic capabilities by exploring new types of reactions and expanding the range of compatible substrates.

One promising area is the development of novel cyclization reactions. For instance, boron trifluoride etherate has been shown to effectively mediate intramolecular epoxide ring-opening reactions to synthesize cyclic diglycerols, yielding 1,4-dioxepane and 1,4-dioxane (B91453) type structures in high yield. scispace.com Researchers are also exploring its use in unconventional alkylation and arylation reactions. A notable example is the ethylation of aryl alcohols using the ethyl group from boron trifluoride diethyl etherate itself, offering a new synthetic route to aryl ethyl ethers. nih.gov This reaction has been shown to tolerate a variety of functional groups, although its efficiency can be affected by ortho-substituents that chelate with the boron center. nih.gov

The expansion of substrate scope is another key objective. While BF3-alcohol reagents are well-established for the esterification of various acids, current research aims to apply them to increasingly complex and sensitive molecules. medcraveonline.com The goal is to develop protocols that work under mild conditions with low catalyst loading, enhancing the functional group tolerance and applicability in late-stage functionalization of pharmaceutical intermediates. mdpi.com Furthermore, the catalytic activity of boron trifluoride complexes in different alcohol solvents is being investigated to fine-tune reactivity and selectivity for specific applications, such as in the hydrolysis of sodium borohydride (B1222165) for hydrogen generation. tandfonline.com

| Reaction Type | Catalyst System | Substrate Example | Product Type | Key Research Finding | Reference |

|---|---|---|---|---|---|

| Intramolecular Cyclization | BF₃·OEt₂ | Epoxy alcohols of linear diglycerol | Cyclic diglycerols (1,4-dioxepane/1,4-dioxane) | Catalytic amounts of BF₃·OEt₂ in high dilution lead to high yields of single structural isomers. | scispace.com |

| Ethylation | BF₃·OEt₂ | Aryl alcohols (e.g., 2-naphthol) | Aryl ethyl ethers | The ethyl moiety of the etherate complex itself acts as the ethylating agent. | nih.gov |

| Hydrothiolation | BF₃·OEt₂ / B(C₆F₅)₃ | 1-Aryl-1,3-dienes | Allylic sulfides | BF₃·OEt₂ catalyzes the regioselective hydrothiolation under mild conditions. | mdpi.com |

| Esterification | BF₃-Alcohol | Aromatic and unsaturated acids | Corresponding esters | Provides superior yields for many p-amino benzoic acids compared to other reagents. | medcraveonline.com |

Integration with Flow Chemistry and Automated Synthesis Paradigms

The integration of boron trifluoride-ethanol catalysis with continuous flow chemistry and automated synthesis represents a significant leap forward in process intensification and efficiency. mit.edu Flow chemistry, where reagents are pumped through reactors continuously, offers superior control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for highly exothermic or fast reactions often catalyzed by strong Lewis acids like BF3. diva-portal.orgnih.gov

The use of flow systems can enhance the safety of handling reagents like boron trifluoride etherate and allows for the seamless integration of multiple synthetic steps into a "telescoped" process, minimizing the need for isolation of intermediates. mit.edudiva-portal.org Research in this area focuses on designing robust flow reactors that can handle the corrosive nature of BF3 and developing protocols for reactions such as Matteson homologation, where reactive organolithium species are generated and used in situ. diva-portal.org These continuous processes can lead to higher yields in significantly shorter times compared to traditional batch methods. diva-portal.org

Automation is a key component of modernizing chemical synthesis. researchgate.net Automated platforms can perform numerous experiments to rapidly optimize reaction conditions, such as catalyst loading, temperature, and residence time. By combining computer-aided synthesis planning with automated flow systems, researchers can accelerate the discovery and development of synthetic routes for valuable molecules, including active pharmaceutical ingredients (APIs). mit.edu This synergy allows for the translation of in silico-designed synthetic pathways into tangible, optimized, and scalable continuous processes, pushing the boundaries of what is possible in chemical manufacturing. mit.edu

| Technology | Key Advantages | Application Example | Future Goal |

|---|---|---|---|

| Flow Chemistry | Enhanced safety, superior heat/mass transfer, precise control of reaction time, process intensification. nih.gov | Telescoped multi-step synthesis of complex organic molecules without isolating intermediates. diva-portal.org | Development of industrially relevant, scalable flow processes for API manufacturing. mit.edu |

| Automated Synthesis | High-throughput screening, rapid reaction optimization, improved reproducibility. researchgate.net | Closed-loop feedback systems for optimizing reaction parameters in real-time. mit.edu | Fully automated "synthesis machines" that can execute computer-designed routes with minimal human intervention. |

| Computer-Aided Synthesis Planning (CASP) | Identifies novel and efficient synthetic routes. | Guiding the development of telescoped flow chemistry processes for API synthesis. mit.edu | Improving the accuracy of reaction condition prediction and integrating seamlessly with automated execution platforms. |

Advanced Spectroscopic and Computational Approaches for Real-time Mechanistic Insights

A deeper understanding of reaction mechanisms is crucial for optimizing existing catalytic processes and designing new ones. The application of advanced spectroscopic techniques and computational chemistry is providing unprecedented, real-time insights into the complex transformations catalyzed by boron trifluoride-ethanol.

In situ spectroscopic methods, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, are being employed to monitor reactions as they occur. dtic.mil These techniques allow researchers to identify transient intermediates and determine the kinetics of individual reaction steps, providing a detailed picture of the catalytic cycle. For example, detailed NMR studies have been used to characterize new products and intermediates in BF3-catalyzed transformations of ortho-(pivaloylaminomethyl)benzaldehydes, revealing unexpected differences compared to catalysis with other acids. rsc.org

Complementing these experimental techniques, computational approaches, particularly Density Functional Theory (DFT) calculations, have become indispensable tools. rsc.org DFT calculations can be used to model reaction pathways, calculate the energies of transition states and intermediates, and elucidate the role of the catalyst in activating substrates. mdpi.com This computational analysis helps to explain experimental observations, such as product distributions and stereoselectivity, and can predict the outcomes of new reactions. rsc.org For instance, DFT studies have supported proposed mechanisms for BF3-catalyzed rearrangements and have helped explain the differences in product distribution observed between different catalysts. rsc.org The synergy between advanced spectroscopy and high-level computation is accelerating the pace of discovery and innovation in the field of boron-based Lewis acid catalysis. mdpi.com

| Methodology | Type of Insight Provided | Specific Example | Reference |

|---|---|---|---|

| NMR Spectroscopy | Characterization of stable products and key intermediates. | Identified and characterized new dimer-like keto compounds and oxoindene by-products in BF₃-catalyzed transformations. | rsc.org |

| Density Functional Theory (DFT) | Elucidation of reaction pathways, transition state energies, and explanation of product selectivity. | Supported the proposed mechanism for transformations of benzaldehydes and explained differences in product distribution compared to TFA catalysis. | rsc.org |

| In situ IR Spectroscopy | Real-time monitoring of reactant consumption and product formation; identification of transient species. | Used in quantitative spectroscopic measurements of boron fluorides to determine absorption coefficients for radiation band models. | dtic.mil |

| HRMS and ¹⁹F NMR | Confirmation of proposed sensing mechanisms and binding interactions. | Used to investigate the mechanism of fluorescent chemosensors for BF₃ detection. | researchgate.net |

Q & A

Basic: What experimental protocols are recommended for synthesizing esters using boron trifluoride ethanol as a catalyst?

Methodological Answer:

this compound (BF₃·EtOH) is a Lewis acid catalyst for esterification, particularly in reactions involving carboxylic acids and alcohols. A standard protocol involves mixing glacial acetic acid (40 mL) and ethanol (45 mL) in a 250 mL flask under reflux, with BF₃·EtOH added to accelerate the reaction . Key considerations include:

- Catalyst Loading : Optimal at 1–5 mol% to avoid side reactions (e.g., dehydration of alcohols).

- Temperature Control : Maintain reflux conditions (~78°C for ethanol) to ensure equilibrium shifts toward ester formation.

- Workup : Neutralize residual BF₃ with aqueous NaHCO₃ to prevent corrosion and isolate the ester via distillation.

Basic: How does this compound compare to protic acid catalysts (e.g., H₂SO₄) in esterification efficiency?

Methodological Answer:

BF₃·EtOH offers advantages over H₂SO₄ in specific scenarios:

- Substrate Sensitivity : Suitable for acid-sensitive substrates (e.g., tertiary alcohols) due to milder acidity .

- Reaction Rate : Accelerates esterification via coordination with the carbonyl oxygen, enhancing electrophilicity.

- Byproduct Management : Avoids sulfonation byproducts common with H₂SO₄. However, BF₃·EtOH requires careful handling due to hygroscopicity and corrosivity .

Advanced: How can researchers resolve contradictions in NMR data for this compound complexes?

Methodological Answer:

Discrepancies in NMR spectra (e.g., split fluorine resonances at low temperatures) arise from dynamic exchange processes. For example, in BF₃·ROH complexes:

- Coalescence Temperature Analysis : Determine pre-exchange lifetimes (τ) by analyzing line shapes at varying temperatures (Table IV, ).

- Variable-Temperature (VT) NMR : Use VT-NMR to observe shifts in ¹⁹F or ¹¹B signals, correlating with ligand exchange rates.

- Computational Modeling : Pair experimental data with DFT calculations to validate proposed exchange mechanisms (e.g., solvent-assisted dissociation) .

Advanced: What strategies mitigate hazards when using this compound in large-scale reactions?

Methodological Answer:

BF₃·EtOH is corrosive and releases toxic fumes (e.g., HF) upon hydrolysis. Mitigation strategies include:

- Engineering Controls : Use closed systems with automated pumps to transfer BF₃·EtOH, minimizing exposure .

- Personal Protective Equipment (PPE) : Acid-resistant gloves (e.g., nitrile) and full-face shields are mandatory .

- Waste Neutralization : Treat waste streams with calcium oxide (CaO) to immobilize fluoride ions before disposal .

Advanced: How does supporting this compound on nano-catalysts (e.g., coconut shell) enhance reactivity?

Methodological Answer:

Immobilizing BF₃·EtOH on porous supports like activated coconut shell (nano-BF₂O-coc) improves:

- Surface Area : Increases active sites for multi-component reactions (e.g., pyrano[2,3-d]pyrimidine synthesis) .

- Reusability : The catalyst retains >85% activity after 5 cycles, verified by TGA and FTIR post-reaction .

- Selectivity : Reduces side reactions (e.g., aldol condensation) due to controlled acid strength .

Advanced: What analytical techniques validate the stability of this compound under reflux conditions?

Methodological Answer:

- TGA-DSC : Thermogravimetric analysis confirms BF₃·EtOH decomposes at >120°C, guiding safe temperature limits .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Monitor volatile byproducts (e.g., ethyl fluoride) to assess catalyst degradation .

- ¹¹B NMR : Track boron coordination changes (e.g., BF₃ → BF₄⁻) during prolonged heating .

Advanced: How can researchers address conflicting mechanistic proposals for this compound in alcohol dehydration?

Methodological Answer:

Conflicting mechanisms (e.g., E1 vs. E2 pathways) are resolved by:

- Kinetic Isotope Effects (KIE) : Compare rates using deuterated alcohols to identify proton-transfer steps .

- In Situ IR Spectroscopy : Detect intermediates like carbocations or concerted transition states .

- Solvent Polarity Studies : Correlate reaction rates with solvent dielectric constants to infer charge development in transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.